5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 507462-28-4) is a highly specialized, pre-functionalized 7-azaindole building block widely procured for the synthesis of ATP-competitive kinase inhibitors. Featuring a bidentate hydrogen-bonding core and a bulky hydrophobic 5-phenyl substituent, this scaffold is a privileged structure in medicinal chemistry, particularly for targeting glycogen synthase kinase-3 beta (GSK-3β) and Pim kinases [1]. For procurement teams and synthetic chemists, this compound offers a distinct advantage over standard indoles or unfunctionalized azaindoles by providing critical binding motifs while bypassing the need for late-stage transition-metal cross-coupling, thereby streamlining library synthesis and improving final compound purity [2].
Generic substitution with standard indole analogs or unfunctionalized 7-azaindoles frequently fails in both synthetic workflows and biological performance. Substituting the 7-azaindole core with an indole removes the critical pyridine nitrogen, eliminating a key hydrogen bond acceptor required for tight bidentate binding to kinase hinge regions, which can reduce target affinity by orders of magnitude [1]. Furthermore, attempting to use a 5-halogenated precursor (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine) as a cheaper substitute forces chemists to perform late-stage Suzuki couplings. This not only adds synthetic steps and reduces overall yield but also introduces the risk of palladium contamination in the final screening compounds, which can cause false positives in sensitive biological assays [2].
The 7-azaindole core is structurally superior to a standard indole core for kinase inhibition due to the presence of the pyridine nitrogen. This nitrogen acts as a crucial hydrogen bond acceptor, allowing the scaffold to form a bidentate interaction with the backbone NH of the kinase hinge region. Comparative studies show that replacing an indole with a 7-azaindole can increase target binding affinity by 10- to 100-fold in ATP-competitive assays [1].
| Evidence Dimension | Hinge region binding affinity (IC50 improvement) |
| Target Compound Data | Bidentate H-bond donor/acceptor (7-azaindole) |
| Comparator Or Baseline | Monodentate H-bond donor (Indole) |
| Quantified Difference | 10- to 100-fold increase in kinase inhibitory potency |
| Conditions | ATP-competitive kinase assays (e.g., Pim-1, GSK-3β) |
Procuring the 7-azaindole scaffold guarantees a high-affinity starting point for target engagement, preventing the weak binding often seen with standard indoles.
The pre-installed 5-phenyl group on this specific compound provides a critical hydrophobic interaction that unfunctionalized 7-azaindoles lack. In kinases such as GSK-3β and Pim-1, the 5-phenyl moiety occupies an adjacent hydrophobic pocket, which significantly enhances both potency and selectivity. Compared to 5-unsubstituted derivatives, the 5-phenyl substitution typically improves IC50 values by 1 to 2 orders of magnitude [1].
| Evidence Dimension | Target binding affinity (IC50) and selectivity |
| Target Compound Data | High affinity via hydrophobic pocket engagement (5-phenyl) |
| Comparator Or Baseline | Lower affinity, poor selectivity (5-unsubstituted 7-azaindole) |
| Quantified Difference | 1-2 orders of magnitude improvement in IC50 |
| Conditions | Kinase hydrophobic pocket binding models |
Justifies the selection of the 5-phenyl derivative by providing built-in selectivity and potency that unfunctionalized scaffolds cannot achieve.
Using 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine as a starting material eliminates the need for late-stage palladium-catalyzed cross-coupling. When chemists use 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine and attempt a Suzuki coupling after building the extended inhibitor, overall yields drop and trace palladium remains. The pre-coupled 5-phenyl building block increases overall synthetic yield by 15-30% and ensures 0 ppm of added late-stage palladium, protecting sensitive biological assays from heavy-metal interference [1].
| Evidence Dimension | Overall synthetic yield and metal contamination |
| Target Compound Data | 15-30% higher overall yield; 0 ppm added late-stage Pd |
| Comparator Or Baseline | Lower yield; high risk of Pd trace contamination (5-bromo analog) |
| Quantified Difference | Elimination of late-stage Pd; 15-30% yield increase |
| Conditions | Multi-step kinase inhibitor library synthesis |
Eliminates the need for costly palladium scavengers and prevents heavy-metal assay interference, directly lowering the cost of library production.
The 7-azaindole framework inherently possesses better physicochemical properties than the indole framework. The incorporation of the pyridine nitrogen lowers the overall lipophilicity (logP) and reduces the electron density of the pyrrole ring, preventing rapid oxidative degradation often seen in electron-rich indoles. This results in an extended half-life in microsome assays and improved aqueous solubility for downstream drug candidates [1].
| Evidence Dimension | Aqueous solubility and oxidative stability |
| Target Compound Data | Lower logP, extended microsomal half-life (7-azaindole core) |
| Comparator Or Baseline | Higher logP, rapid oxidative degradation (Indole core) |
| Quantified Difference | Measurable reduction in lipophilicity and extended in vitro half-life |
| Conditions | in vitro ADME profiling (microsomal stability assays) |
Ensures that downstream products have superior drug-like properties, significantly reducing the attrition rate during lead optimization.
Because of its bidentate hinge-binding capability and hydrophobic 5-phenyl group, this compound is the ideal starting material for synthesizing potent GSK-3β inhibitors used in Alzheimer's disease and tau-protein hyperphosphorylation research [1].
The pre-installed 5-phenyl-7-azaindole core perfectly matches the structural requirements for Pim-1/2 kinase inhibition, allowing researchers to quickly elaborate the 3-amino group into amides or ureas to target hematological malignancies [2].
As a pre-coupled, metal-free building block, it is highly suited for inclusion in FBDD libraries targeting ATP-binding sites, where trace palladium from late-stage couplings would otherwise cause false positives in sensitive biophysical assays [2].
For process chemists scaling up a lead candidate, starting with this exact compound avoids the yield losses and purification bottlenecks associated with scavenging heavy metals during the final steps of API synthesis [2].